molecular formula C14H10FNO4 B15294509 4-(3-Fluoro-4-methylphenyl)-2-nitrobenzoic acid CAS No. 1261949-31-8

4-(3-Fluoro-4-methylphenyl)-2-nitrobenzoic acid

Cat. No.: B15294509
CAS No.: 1261949-31-8
M. Wt: 275.23 g/mol
InChI Key: NEAOZWXYCBLSRN-UHFFFAOYSA-N
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Description

4-(3-Fluoro-4-methylphenyl)-2-nitrobenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a fluoro and methyl group on the phenyl ring and a nitro group on the benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Fluoro-4-methylphenyl)-2-nitrobenzoic acid typically involves a multi-step process. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of 3-fluoro-4-methylphenylboronic acid with 2-nitrobenzoic acid under the catalysis of palladium. The reaction conditions usually include the use of a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(3-Fluoro-4-methylphenyl)-2-nitrobenzoic acid can undergo various types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluoro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles (amines, thiols), solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

    Oxidation: Potassium permanganate, acidic or basic conditions.

Major Products Formed

    Reduction: 4-(3-Fluoro-4-methylphenyl)-2-aminobenzoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: 4-(3-Fluoro-4-carboxyphenyl)-2-nitrobenzoic acid.

Scientific Research Applications

4-(3-Fluoro-4-methylphenyl)-2-nitrobenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3-Fluoro-4-methylphenyl)-2-nitrobenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The fluoro and methyl groups can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within the body .

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoro-3-methylphenylboronic acid
  • 3-Fluoro-4-methylphenylboronic acid
  • 4-Fluoro-3-methylphenyl isocyanate

Uniqueness

4-(3-Fluoro-4-methylphenyl)-2-nitrobenzoic acid is unique due to the presence of both a nitro group and a fluoro-methyl substituted phenyl ring. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to similar compounds. For example, the nitro group can participate in redox reactions, while the fluoro and methyl groups can influence the compound’s physicochemical properties and interactions with biological targets .

Properties

CAS No.

1261949-31-8

Molecular Formula

C14H10FNO4

Molecular Weight

275.23 g/mol

IUPAC Name

4-(3-fluoro-4-methylphenyl)-2-nitrobenzoic acid

InChI

InChI=1S/C14H10FNO4/c1-8-2-3-9(6-12(8)15)10-4-5-11(14(17)18)13(7-10)16(19)20/h2-7H,1H3,(H,17,18)

InChI Key

NEAOZWXYCBLSRN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC(=C(C=C2)C(=O)O)[N+](=O)[O-])F

Origin of Product

United States

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